Cas no 81024-42-2 ((S)-Metoprolol)

(S)-Metoprolol structure
(S)-Metoprolol structure
Nome del prodotto:(S)-Metoprolol
Numero CAS:81024-42-2
MF:C15H25NO3
MW:267.363904714584
CID:726479
PubChem ID:157716

(S)-Metoprolol Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
    • (S)-(-)-METOPROLOL
    • (S)-Metoprolol
    • 2-Propanol,1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2S)-
    • (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol (ACI)
    • 2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (S)- (ZCI)
    • (-)-Metoprolol
    • (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
    • 2-Propanol 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2S)-
    • SCHEMBL121589
    • CHEMBL148306
    • BDBM81881
    • 2-Propanol, 1-(4-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)-, (2S)-
    • metropolol
    • 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol]
    • NS00098786
    • (RS)-1-Isopropylamino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
    • (-)metoprolol
    • DTXSID60230861
    • s-metoprolol
    • (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol;(-)-Metoprolol
    • 81024-42-2
    • l-Metoprolol
    • AKOS016008513
    • (2S)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
    • IUBSYMUCCVWXPE-AWEZNQCLSA-N
    • EN300-18568112
    • Inchi: 1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1
    • Chiave InChI: IUBSYMUCCVWXPE-AWEZNQCLSA-N
    • Sorrisi: O(C1C=CC(CCOC)=CC=1)C[C@@H](O)CNC(C)C

Proprietà calcolate

  • Massa esatta: 267.183
  • Massa monoisotopica: 267.183
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 9
  • Complessità: 215
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 50.7A^2

Proprietà sperimentali

  • Densità: 1.033
  • Punto di fusione: 41-43°C
  • Punto di ebollizione: 398.6 °C at 760 mmHg
  • Punto di infiammabilità: 194.9 °C
  • Indice di rifrazione: 1.507
  • PSA: 50.72000
  • LogP: 2.00410

(S)-Metoprolol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
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A2B Chem LLC
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Crysdot LLC
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$917.00 2023-05-17
Enamine
EN300-18568112-0.05g
(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
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SHENG KE LU SI SHENG WU JI SHU
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(S)-Metoprolol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Isopropanol ;  12 h, rt
Riferimento
Asymmetric hydrolytic kinetic resolution with recyclable polymeric Co(III)-salen complexes: a practical strategy in the preparation of (S)-metoprolol, (S)-toliprolol and (S)-alprenolol: computational rationale for enantioselectivity
Roy, Tamal; et al, Catalysis Science & Technology, 2014, 4(11), 3899-3908

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Trimethyl orthoacetate Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Acetyl bromide Solvents: Dichloromethane ;  6 min, rt; 30 min, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ;  1.5 h, rt
1.4 Solvents: Water ;  1.5 h, reflux
Riferimento
Asymmetric synthesis of (S)-metoprolol via Sharpless asymmetric dihydroxylation induced by a recoverable polymer ligand QN-AQN-OPEG-OMe
Cheng, Sikun; et al, Letters in Organic Chemistry, 2012, 9(7), 516-519

Synthetic Routes 3

Condizioni di reazione
Riferimento
Enantioseparations of 11 Amino Alcohols Using Di-n-amyl L-Tartrate-Boric Acid Complex as Chiral Mobile Phase Additive by RP-HPLC
Zou, Yanan; et al, Chromatographia, 2015, 78(11-12), 753-761

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol
Riferimento
A new route from D-mannitol to enantiomerically pure (S)-1-(alkylamino)-3-(aryloxy)-2-propanols
Lamm, Bo; et al, Acta Chemica Scandinavica, 1987, 41(3), 202-7

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Isopropylamine
1.2 Reagents: Sulfuric acid
Riferimento
A new route from D-mannitol to enantiomerically pure (S)-1-(alkylamino)-3-(aryloxy)-2-propanols
Lamm, Bo; et al, Acta Chemica Scandinavica, 1987, 41(3), 202-7

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Isopropylamine
2.1 Reagents: Sulfuric acid Solvents: Methanol
Riferimento
A new route from D-mannitol to enantiomerically pure (S)-1-(alkylamino)-3-(aryloxy)-2-propanols
Lamm, Bo; et al, Acta Chemica Scandinavica, 1987, 41(3), 202-7

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Trimethyl orthoacetate Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Acetyl bromide ;  rt; 30 min, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ;  1.5 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Water ;  1.5 h, reflux
Riferimento
Synthesis of (S)-metoprolol by by asymmetric dihydroxylation
Xiang, Shun; et al, Hecheng Huaxue, 2011, 19(1), 127-129

Synthetic Routes 8

Condizioni di reazione
1.1 2 h, reflux
Riferimento
Asymmetric synthesis of (S)-Metoprolol
Song, Guang-Wei; et al, Yingyong Huaxue, 2010, 27(11), 1286-1290

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: β-Cyclodextrin Solvents: Ethanol ,  Water
1.2 -
Riferimento
Enantioselective ring opening of epoxides with trimethylsilyl azide (TMSN3) in the presence of β-cyclodextrin: an efficient route to 1,2-azido alcohols
Kamal, Ahmed; et al, Tetrahedron: Asymmetry, 1999, 10(22), 4261-4264

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, 50 °C
Riferimento
Application of kinetic resolution using HCS as chiral auxiliary: Novel synthesis of β-blockers (S)-betaxolol and (S)-metoprolol
Zhang, Jing-Yu; et al, Chirality, 2009, 21(8), 745-750

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: β-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(carboxymethyl)-2A,2B,2C,2D,2E,2… ;  20 °C
Riferimento
Characterization of a single-isomer carboxymethyl-beta-cyclodextrin in chiral capillary electrophoresis
Fejos, Ida; et al, Electrophoresis, 2017, 38(15), 1869-1877

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol
Riferimento
Catalysts for asymmetric synthesis and preparation of (S)-metoprolol
, Japan, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → -10 °C
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ;  -10 °C; 4 h, -10 °C
2.1 2 h, reflux
Riferimento
Asymmetric synthesis of (S)-Metoprolol
Song, Guang-Wei; et al, Yingyong Huaxue, 2010, 27(11), 1286-1290

Synthetic Routes 14

Condizioni di reazione
1.1 5 h, rt
Riferimento
Asymmetric synthesis of (2S)-1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol [(S)-metoprolol]
Ji, Dehua; et al, Xiandai Huagong, 2008, 28(11), 58-59

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Borate(1-), tetrafluoro-, zinc (2:1), hydrate ;  2 h, rt
Riferimento
Zinc Tetrafluoroborate Hydrate as a Mild Catalyst for Epoxide Ring Opening with Amines: Scope and Limitations of Metal Tetrafluoroborates and Applications in the Synthesis of Antihypertensive Drugs (RS)/(R)/(S)-Metoprolols
Pujala, Brahmam; et al, Journal of Organic Chemistry, 2011, 76(21), 8768-8780

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: N-Methyl-2-pyrrolidone ;  20 min, 0 - 5 °C; 5 - 6 h, 5 °C → 65 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  8 - 10 h, reflux
2.2 Reagents: Acetic acid ;  neutralized
Riferimento
Concise Synthesis of Two β-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,2'S,2''S)-Tris-(2,3-epoxypropyl)-isocyanurate
Sonawane, Swapnil P.; et al, Organic Process Research & Development, 2011, 15(6), 1365-1370

Synthetic Routes 17

Condizioni di reazione
1.1 24 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Synthesis technique and control of impurities of (S)-succinate metoprolol
Di, Pan-pan; et al, Anhui Yiyao, 2015, 19(3), 427-430

Synthetic Routes 18

Condizioni di reazione
Riferimento
Immobilized cellulase (CBH I) as a chiral stationary phase for direct resolution of enantiomers
Erlandsson, Per; et al, Journal of the American Chemical Society, 1990, 112(11), 4573-4

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol
2.1 Solvents: Isopropylamine
2.2 Reagents: Sulfuric acid
Riferimento
A new route from D-mannitol to enantiomerically pure (S)-1-(alkylamino)-3-(aryloxy)-2-propanols
Lamm, Bo; et al, Acta Chemica Scandinavica, 1987, 41(3), 202-7

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  8 - 10 h, reflux
1.2 Reagents: Acetic acid ;  neutralized
Riferimento
Concise Synthesis of Two β-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,2'S,2''S)-Tris-(2,3-epoxypropyl)-isocyanurate
Sonawane, Swapnil P.; et al, Organic Process Research & Development, 2011, 15(6), 1365-1370

Synthetic Routes 21

Condizioni di reazione
1.1 Solvents: Isopropylamine ,  Water ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Water
Riferimento
Concise synthesis of β-blockers (S)-metoprolol and (S)-betaxolol using hydrolytic kinetic resolution
Muthukrishnan, M.; et al, Tetrahedron, 2007, 63(8), 1872-1876

Synthetic Routes 22

Condizioni di reazione
Riferimento
Kinetic resolution of aryl glycidyl ethers: a practical synthesis of the optically pure β-blocker S-metoprolol
Gurjar, Mukund K.; et al, Heterocycles, 1998, 48(7), 1471-1476

(S)-Metoprolol Raw materials

(S)-Metoprolol Preparation Products

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